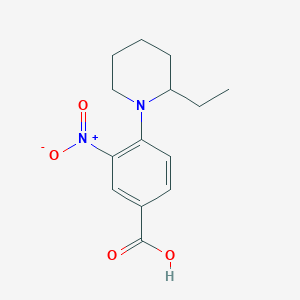![molecular formula C11H9BrN2S B1386243 2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine CAS No. 353277-66-4](/img/structure/B1386243.png)
2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine
Vue d'ensemble
Description
2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine is an organic compound with a wide range of scientific applications. It is a substituted pyridin-3-amine with a bromophenyl group attached to the sulphanyl group. This compound has been widely studied for its potential use in drug discovery, biochemistry and physiology.
Applications De Recherche Scientifique
2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine has a wide range of scientific applications. It has been used as a model compound in drug discovery studies to investigate the structure-activity relationships of drugs. It has also been studied for its potential use in biochemistry and physiology, as it has been found to interact with various proteins and enzymes. In addition, this compound has been studied for its potential use in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine is not yet fully understood. However, it is known that this compound binds to various proteins and enzymes and can act as an inhibitor or activator of these proteins. It is also known that this compound can interact with DNA and RNA, which suggests that it may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine has been found to have a wide range of biochemical and physiological effects. It has been found to interact with various proteins and enzymes, which can lead to changes in their activity. In addition, this compound has been found to interact with DNA and RNA, which suggests that it may be involved in the regulation of gene expression. Furthermore, this compound has been found to have antioxidant properties, which suggests that it may be useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine in laboratory experiments include its low cost and availability, its stability in a wide range of conditions, and its ability to interact with various proteins and enzymes. However, it is important to note that this compound is toxic and should be handled with care. In addition, this compound has a relatively low solubility, which can limit its use in some experiments.
Orientations Futures
The potential future directions for 2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine include further research into its mechanism of action, its potential use in drug discovery, and its potential use in the synthesis of other compounds. In addition, further research into its biochemical and physiological effects and its potential therapeutic applications is warranted. Finally, research into its potential use as an antioxidant and its potential use in the treatment of various diseases is also needed.
Propriétés
IUPAC Name |
2-(4-bromophenyl)sulfanylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2S/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDNVWGKABKGIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



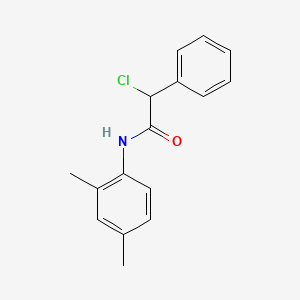
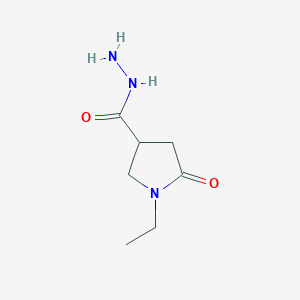
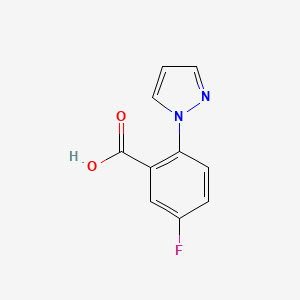

![3-[(Tert-butylsulfamoyl)methyl]benzoic acid](/img/structure/B1386170.png)
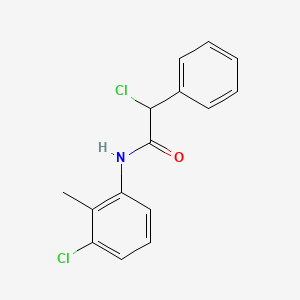
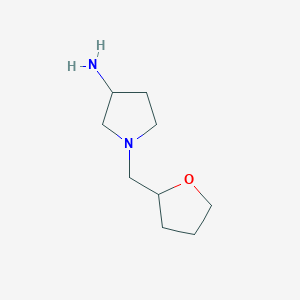
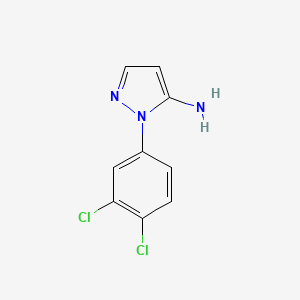

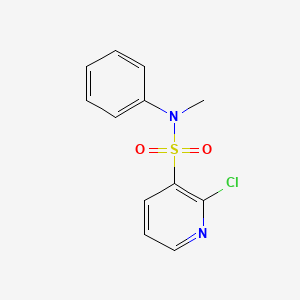
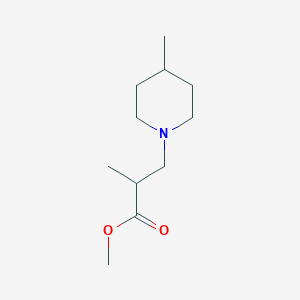
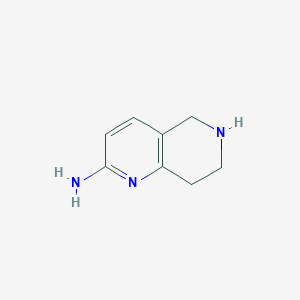
![2-Fluoro-6-[(3-fluorobenzyl)amino]benzenecarbonitrile](/img/structure/B1386182.png)
